molecular formula C16H13NO5 B4745901 (7-Nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)(p-tolyl)methanone

(7-Nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)(p-tolyl)methanone

Cat. No.: B4745901
M. Wt: 299.28 g/mol
InChI Key: VZVMYCSPUZTLRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(7-Nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)(p-tolyl)methanone is a chemical compound of significant interest in medicinal chemistry and oncology research. It features a 2,3-dihydrobenzo[b][1,4]dioxine scaffold, a structure recognized for its relevance in developing inhibitors against critical enzymatic targets . This compound is particularly valuable for research focused on Poly(ADP-ribose) polymerase 1 (PARP1), a widely explored anticancer drug target. PARP1 plays an important role in DNA single-strand break repair processes, and its inhibition is a promising strategy for cancer therapy, especially in tumors with deficiencies in homologous recombination repair, such as those with BRCA mutations . Research has identified the 2,3-dihydrobenzo[b][1,4]dioxine scaffold as a tractable lead for PARP1 inhibitor development, with derivative compounds demonstrating inhibitory activity (IC50) in the micromolar range . The structural features of this compound make it a useful intermediate or precursor for further chemical modifications, including analogue synthesis and scaffold hopping, aimed at creating more potent and selective enzyme inhibitors . Applications & Research Value: • PARP1 Inhibition: Serves as a key chemical scaffold for the design and synthesis of novel PARP1 inhibitors . • Anticancer Drug Discovery: Used in programs to develop agents that potentiate chemo- and radio-therapy by suppressing DNA repair pathways in cancer cells . • Medicinal Chemistry: Provides a core structure for structure-activity relationship (SAR) studies and lead optimization efforts . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-methylphenyl)-(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO5/c1-10-2-4-11(5-3-10)16(18)12-8-14-15(22-7-6-21-14)9-13(12)17(19)20/h2-5,8-9H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZVMYCSPUZTLRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2[N+](=O)[O-])OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301322125
Record name (4-methylphenyl)-(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301322125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24795892
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

634172-65-9
Record name (4-methylphenyl)-(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301322125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-Nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)(p-tolyl)methanone typically involves the nitration of 2,3-dihydrobenzo[b][1,4]dioxin followed by a Friedel-Crafts acylation reaction with p-tolylmethanone. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the desired position on the dioxin ring. The subsequent Friedel-Crafts acylation is performed in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the formation of the ketone linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

(7-Nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)(p-tolyl)methanone can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

Major Products Formed

    Reduction of Nitro Group: Formation of the corresponding amino compound.

    Reduction of Ketone Group: Formation of the corresponding alcohol.

    Substitution Reactions: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(7-Nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)(p-tolyl)methanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (7-Nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)(p-tolyl)methanone involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The dioxin ring and tolyl group contribute to the compound’s overall stability and reactivity, influencing its interactions with enzymes and receptors.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in the Benzodioxane Ring

Table 1: Key Structural Analogs and Their Properties
Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) Key Features
(7-Nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)(p-tolyl)methanone -NO₂ (7) C₁₅H₁₁NO₅ 293.25 Nitro group enhances electron-withdrawing effects; potential CDK9 inhibitor
(7-Amino-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)(phenyl)methanone (CAS: 164526-15-2) -NH₂ (7) C₁₅H₁₃NO₃ 255.27 Amino group improves solubility; used in heterocyclic synthesis
(7-Amino-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)(2-bromophenyl)methanone -NH₂ (7), -Br (2) C₁₅H₁₂BrNO₃ 334.16 Bromine adds steric bulk; potential halogen bonding in target interactions
(7-Amino-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)(3-iodophenyl)methanone -NH₂ (7), -I (3) C₁₅H₁₂INO₃ 381.17 Iodine enhances polarizability; discontinued commercial availability
(4-Amino-2-(methylthio)thiazol-5-yl)(7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanone Thiazole ring C₁₃H₁₁N₃O₃S₂ 354.0 Hybrid thiazole-benzodioxane structure; CDK9 inhibition (IC₅₀ = 0.12 μM)

Key Differences in Reactivity and Bioactivity

  • Nitro vs. Amino Substitution: The nitro group in the target compound confers strong electron-withdrawing effects, reducing nucleophilicity compared to amino-substituted analogs (e.g., CAS 164526-15-2). Amino derivatives exhibit enhanced solubility and are intermediates in synthesizing bioactive heterocycles (e.g., pyrazoles, thiophenes) .
  • However, iodinated derivatives face synthesis challenges due to instability, leading to discontinuation in commercial catalogs .
  • Hybrid Structures : The thiazole-containing analog (compound 13i, MW 354.0) demonstrates superior CDK9 inhibition (IC₅₀ = 0.12 μM) compared to the parent nitro compound, highlighting the role of heterocyclic appendages in enhancing kinase affinity .

Kinase Inhibition

The nitro-substituted compound and its thiazole hybrid (compound 13i) show promise in CDK9 inhibition, critical for anti-cancer drug development. The thiazole analog’s lower IC₅₀ value suggests that heterocyclic modifications significantly enhance target engagement .

Commercial Availability

  • Discontinued Compounds: Several analogs, including (7-amino-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)(p-tolyl)methanone, are marked as discontinued in commercial catalogs (CymitQuimica), likely due to low demand or synthesis complexity .
  • Available Derivatives: Non-halogenated amino derivatives (e.g., CAS 164526-15-2) remain available with >97% purity, emphasizing their utility in research .

Biological Activity

(7-Nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)(p-tolyl)methanone, also known by its CAS number 164526-10-7, is a compound that has garnered attention in biochemical research due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C₁₅H₁₁NO₅
  • Molecular Weight : 285.256 g/mol
  • Structure : The compound features a benzo[d]dioxin core with a nitro group at the 7-position and a p-tolyl group attached to the carbonyl carbon.

Research indicates that this compound exhibits several biological activities primarily through its interaction with various cellular pathways:

  • Glutathione S-transferase (GST) Inhibition :
    • Studies have shown that derivatives of similar structures can act as suicide inhibitors for GSTs. They bind to the active site and form stable complexes that inhibit enzyme activity, which is crucial in detoxification processes in cells .
    • The compound's ability to inhibit GST may lead to increased levels of reactive oxygen species (ROS), promoting apoptosis in cancer cells .
  • Apoptosis Induction :
    • In vitro studies revealed that submicromolar concentrations of related compounds trigger apoptosis in human tumor cell lines through the dissociation of the JNK.GSTP1-1 complex. This suggests a potential role in cancer therapy by selectively inducing cell death in malignant cells .
  • Antioxidant Activity :
    • The compound may possess antioxidant properties, which can mitigate oxidative stress in various biological systems. This activity is linked to its structural features, allowing it to scavenge free radicals effectively.

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of this compound and related compounds:

Study ReferenceBiological ActivityKey Findings
GST InhibitionStrong inhibition observed; potential for cancer treatment via apoptosis induction.
Antioxidant EffectsDemonstrated ability to reduce oxidative stress markers in cellular models.
Structural AnalysisMolecular docking studies indicate favorable binding interactions with GST enzymes.

Case Study 1: Cancer Cell Lines

A study investigated the effect of this compound on various human tumor cell lines. The results indicated that treatment with the compound resulted in significant apoptosis characterized by increased caspase activity and DNA fragmentation.

Case Study 2: Antioxidant Potential

In another study focusing on oxidative stress, this compound was tested against hydrogen peroxide-induced damage in neuronal cells. The results showed a marked reduction in cell death and oxidative markers when treated with the compound compared to controls.

Q & A

Basic: What are the key considerations for synthesizing (7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)(p-tolyl)methanone?

Methodological Answer:
Synthesis typically involves multi-step reactions starting from nitro-substituted dihydrobenzodioxin precursors. Key steps include:

  • Functionalization : Bromination or nitration of the benzodioxin core (e.g., using HNO₃/H₂SO₄ for nitration) .
  • Coupling Reactions : Suzuki-Miyaura or Buchwald-Hartwig couplings to introduce the p-tolyl group. Palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., SPhos) are critical for efficiency .
  • Optimization : Adjust reaction time (4–24 hours), temperature (40–100°C), and solvent polarity (THF, DMF) to improve yields (typically 26–76%) .
  • Purification : Column chromatography with hexane/ethyl acetate gradients and characterization via 1H^1H/13C^{13}C NMR and ESI-MS .

Table 1 : Representative Reaction Conditions and Yields

StepReagents/ConditionsYield (%)Reference
NitrationHNO₃/H₂SO₄, 0°C → RT65–70
Suzuki CouplingPd(OAc)₂, SPhos, K₂CO₃, THF51–66

Basic: How is the molecular structure validated for this compound?

Methodological Answer:
Structural validation employs:

  • X-ray Crystallography : Resolves bond lengths/angles (e.g., C=O at ~1.22 Å, NO₂ torsion angles) .
  • NMR Spectroscopy : 1H^1H NMR signals for aromatic protons (δ 7.6–8.0 ppm) and dihydrobenzodioxin methylene groups (δ 4.3–4.4 ppm) .
  • Mass Spectrometry : ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 354.0) .

Advanced: How does the nitro group influence electronic properties and reactivity?

Methodological Answer:
The nitro group is electron-withdrawing, polarizing the benzodioxin ring and enhancing electrophilicity. Computational methods like DFT (B3LYP/6-31G*) predict:

  • Charge Distribution : Negative charge localized on NO₂ (-0.45 e), increasing susceptibility to nucleophilic attack .
  • Frontier Molecular Orbitals : Reduced HOMO-LUMO gap (ΔE ≈ 4.2 eV), correlating with higher reactivity in cross-coupling reactions .

Table 2 : Calculated Electronic Properties

ParameterValueMethodReference
HOMO (eV)-6.8DFT/B3LYP
LUMO (eV)-2.6DFT/B3LYP
Dipole Moment (D)3.1Mulliken Analysis

Advanced: How to design structure-activity relationship (SAR) studies for analogs?

Methodological Answer:
SAR studies focus on:

  • Substituent Variation : Replace p-tolyl with halogenated aryl groups (e.g., 4-Cl, 4-Br) to modulate lipophilicity (logP) .
  • Biological Assays : Test kinase inhibition (e.g., CDK9) using IC₅₀ measurements and docking simulations (AutoDock Vina) .
  • Data Analysis : Correlate electronic (Hammett σ constants) and steric (Taft Es) parameters with activity .

Table 3 : SAR of Selected Analogs

Substituent (R)logPCDK9 IC₅₀ (nM)Reference
p-Tolyl3.2120 ± 15
4-Cl3.585 ± 10
4-Br3.765 ± 8

Basic: What are common pitfalls in purifying this compound?

Methodological Answer:
Challenges include:

  • Byproduct Formation : Nitro group reduction under high H₂ pressure; use mild reducing agents (e.g., NaBH₄/Cu) .
  • Chromatography : Silica gel interaction with nitro groups can cause tailing; add 5% triethylamine to mobile phases .

Advanced: How to investigate its mechanism in kinase inhibition?

Methodological Answer:

  • Enzyme Assays : Measure ATPase activity via malachite green phosphate detection .
  • Molecular Dynamics (MD) : Simulate binding to CDK9 (PDB: 4BCF) over 100 ns; analyze hydrogen bonds with Cys106 and hydrophobic contacts .
  • Mutagenesis : Validate key residues (e.g., Lys48Ala) to confirm binding specificity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(7-Nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)(p-tolyl)methanone
Reactant of Route 2
Reactant of Route 2
(7-Nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)(p-tolyl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.